molecular formula C18H21ClN2 B5635062 1-(4-Chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine

1-(4-Chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine

Cat. No.: B5635062
M. Wt: 300.8 g/mol
InChI Key: YFVRUSSYKPOITK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with 3-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the body, such as serotonin or dopamine receptors, leading to modulation of neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(3-Methylphenyl)piperazine: Studied for its potential antidepressant effects.

    1-(4-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine: Investigated for its potential antipsychotic properties.

Uniqueness

1-(4-Chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine is unique due to the presence of both chlorophenyl and methylphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-15-3-2-4-16(13-15)14-20-9-11-21(12-10-20)18-7-5-17(19)6-8-18/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVRUSSYKPOITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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